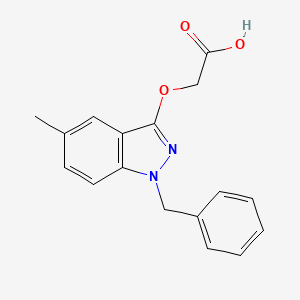
2-(1-Benzyl-5-methyl-1H-indazol-3-yloxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Benzyl-5-methyl-1H-indazol-3-yloxy)acetic acid is an organic compound belonging to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Métodos De Preparación
The synthesis of 2-(1-Benzyl-5-methyl-1H-indazol-3-yloxy)acetic acid typically involves the reaction of 1-benzyl-5-methyl-1H-indazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the indazole nitrogen attacks the carbon of chloroacetic acid, forming the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to increase yield and purity.
Análisis De Reacciones Químicas
2-(1-Benzyl-5-methyl-1H-indazol-3-yloxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
2-(1-Benzyl-5-methyl-1H-indazol-3-yloxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives, which are studied for their potential biological activities.
Biology: The compound is investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its efficacy in treating various diseases, including cancer and inflammatory conditions.
Mecanismo De Acción
The mechanism of action of 2-(1-Benzyl-5-methyl-1H-indazol-3-yloxy)acetic acid involves its interaction with specific molecular targets in the body. It is believed to modulate signaling pathways by binding to receptors or enzymes, thereby influencing cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating inflammatory and cancer-related pathways .
Comparación Con Compuestos Similares
2-(1-Benzyl-5-methyl-1H-indazol-3-yloxy)acetic acid can be compared with other indazole derivatives such as:
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: This compound has similar structural features but differs in its methoxy group, which may influence its biological activity.
1-Methyl-1H-indazol-4-yl) propanoic acid: Another indazole derivative with different substituents, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C17H16N2O3 |
|---|---|
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
2-(1-benzyl-5-methylindazol-3-yl)oxyacetic acid |
InChI |
InChI=1S/C17H16N2O3/c1-12-7-8-15-14(9-12)17(22-11-16(20)21)18-19(15)10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,20,21) |
Clave InChI |
PJFVSWGLCSJFNJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(N=C2OCC(=O)O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















